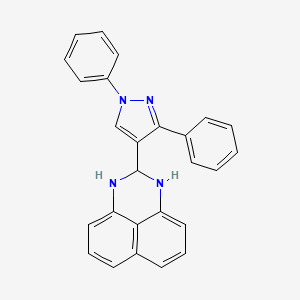![molecular formula C20H23Cl2FN2O3S B4817161 2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide](/img/structure/B4817161.png)
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide
概要
説明
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide is a complex organic compound characterized by its unique chemical structure
準備方法
The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
- Step 1: Formation of Intermediates:
- The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-chlorobenzenesulfonamide under basic conditions to form the intermediate compound.
- Reaction conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, at a temperature range of 50-70°C.
- Step 2: Coupling Reaction:
- The intermediate is then coupled with N-(3-methylbutyl)acetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: The coupling reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature.
- Step 3: Purification:
- The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: Oxidation typically leads to the formation of sulfoxides or sulfones.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduction results in the formation of amines or alcohols.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
- Major products: Substitution reactions yield various substituted derivatives.
科学的研究の応用
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide has several scientific research applications:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme inhibition and protein interactions.
- Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound may target enzymes, receptors, or proteins involved in various biological processes.
- Potential targets include kinases, proteases, and ion channels.
- Pathways Involved:
- The compound may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.
- These pathways are crucial for cell proliferation, apoptosis, and inflammation.
類似化合物との比較
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-chloro-6-(trifluoromethyl)phenyl isocyanate
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl rings imparts unique chemical and biological properties.
- The sulfonylamino group enhances its potential as an enzyme inhibitor and its solubility in organic solvents.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2FN2O3S/c1-14(2)10-11-24-20(26)13-25(12-17-18(22)4-3-5-19(17)23)29(27,28)16-8-6-15(21)7-9-16/h3-9,14H,10-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOGUAIVJQDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-carbamoylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B4817079.png)
![2-phenoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4817087.png)

![{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE](/img/structure/B4817109.png)
![1-(3,5-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE](/img/structure/B4817116.png)
![phenyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B4817134.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(3,5-dichloro-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4817144.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B4817150.png)
![5-(3-BROMOPHENYL)-6-[2-(1H-INDOL-3-YL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4817155.png)
![[4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B4817162.png)

![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4817177.png)

![N-[2-(4-methyl-1-piperazinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4817189.png)
